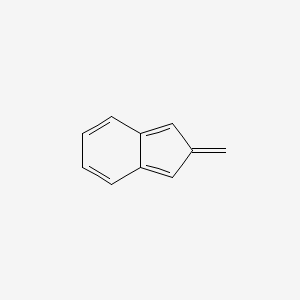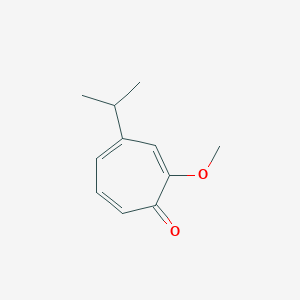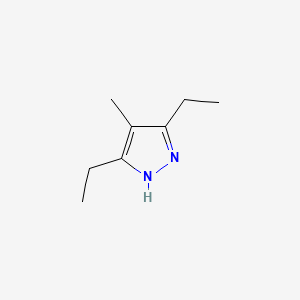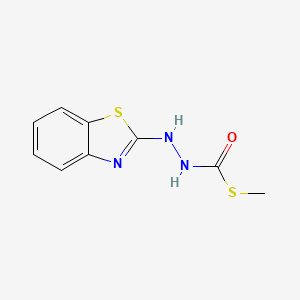
(2R,3R)-3-Chloro-2-methoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Chloro-2-methoxyoxane is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to an oxane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Chloro-2-methoxyoxane typically involves the epoxidation of alkenes followed by nucleophilic substitution reactions. One common method is the epoxidation of an alkene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide intermediate. This intermediate can then undergo nucleophilic substitution with a chloride source to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often employs large-scale epoxidation processes followed by chlorination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Chloro-2-methoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), and thiols are used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(2R,3R)-3-Chloro-2-methoxyoxane has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific chiral centers.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials
Mechanism of Action
The mechanism of action of (2R,3R)-3-Chloro-2-methoxyoxane involves its interaction with specific molecular targets, often through its chiral centers. The compound can act as a ligand in enzyme-catalyzed reactions, influencing the stereochemistry of the products formed. Its unique structure allows it to participate in various biochemical pathways, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-2,3-Butanediol: The enantiomer of (2R,3R)-2,3-butanediol, used in similar applications but with opposite stereochemistry.
Meso-2,3-Butanediol: A meso compound with two chiral centers but overall achiral due to internal symmetry
Uniqueness
(2R,3R)-3-Chloro-2-methoxyoxane is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct reactivity and selectivity in chemical reactions. Its specific stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds, distinguishing it from other similar compounds.
Properties
CAS No. |
6559-30-4 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
(2R,3R)-3-chloro-2-methoxyoxane |
InChI |
InChI=1S/C6H11ClO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
XYYFHZQMPLJWQE-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](CCCO1)Cl |
Canonical SMILES |
COC1C(CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)


